molecular formula C15H24O B14349979 4-(2,4-Dimethylheptyl)phenol CAS No. 91000-35-0

4-(2,4-Dimethylheptyl)phenol

Cat. No.: B14349979
CAS No.: 91000-35-0
M. Wt: 220.35 g/mol
InChI Key: ZQFIDKYVIZILME-UHFFFAOYSA-N
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Description

4-(2,4-Dimethylheptyl)phenol is an organic compound with the molecular formula C15H24O It is a type of phenol, which means it contains a hydroxyl group (-OH) attached to an aromatic hydrocarbon group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethylheptyl)phenol typically involves the alkylation of phenol with 2,4-dimethylheptyl bromide. This reaction is usually carried out in the presence of a strong base, such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as catalytic alkylation. This method uses a catalyst, often a metal oxide or zeolite, to enhance the reaction efficiency and yield. The process is typically carried out in a continuous flow reactor, allowing for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethylheptyl)phenol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nitration with concentrated nitric acid (HNO3), sulfonation with sulfuric acid (H2SO4), and halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Cyclohexanol derivatives.

    Substitution: Nitro, sulfonyl, and halogenated phenols.

Scientific Research Applications

4-(2,4-Dimethylheptyl)phenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Studied for its possible therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethylheptyl)phenol involves its interaction with cellular components. The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,6-Dimethylheptyl)phenol
  • 4-(2,4-Dimethylphenyl)phenol
  • 4-(2,4-Dimethylpentyl)phenol

Uniqueness

4-(2,4-Dimethylheptyl)phenol is unique due to its specific alkyl chain configuration, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

91000-35-0

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

4-(2,4-dimethylheptyl)phenol

InChI

InChI=1S/C15H24O/c1-4-5-12(2)10-13(3)11-14-6-8-15(16)9-7-14/h6-9,12-13,16H,4-5,10-11H2,1-3H3

InChI Key

ZQFIDKYVIZILME-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CC(C)CC1=CC=C(C=C1)O

Origin of Product

United States

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